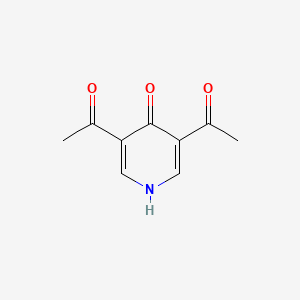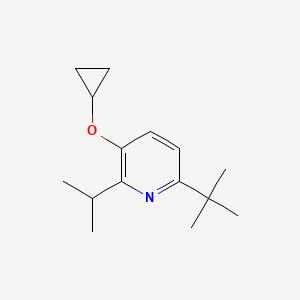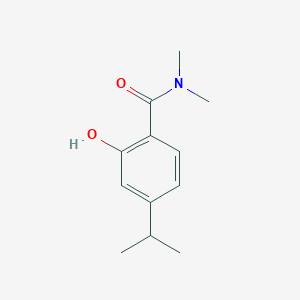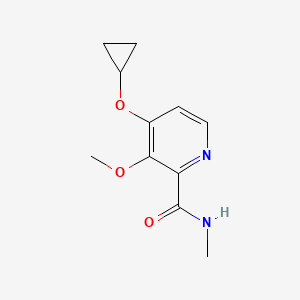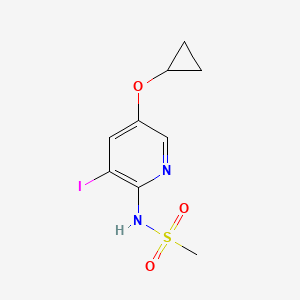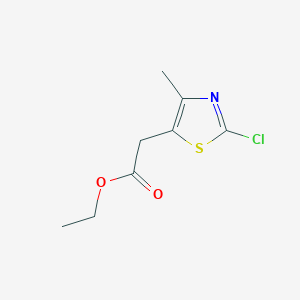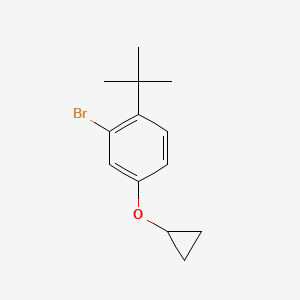
2-Bromo-1-tert-butyl-4-cyclopropoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-tert-butyl-4-cyclopropoxybenzene is an organic compound that features a bromine atom, a tert-butyl group, and a cyclopropoxy group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-tert-butyl-4-cyclopropoxybenzene typically involves the bromination of 1-tert-butyl-4-cyclopropoxybenzene. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions.
Industrial Production Methods: Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The process would require precise control of temperature, reaction time, and the use of appropriate solvents to ensure high yield and purity.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl alcohol or tert-butyl hydroperoxide.
Reduction Reactions: Reduction of the bromine atom can yield 1-tert-butyl-4-cyclopropoxybenzene.
Common Reagents and Conditions:
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products:
Substitution: 1-tert-butyl-4-cyclopropoxybenzene derivatives.
Oxidation: tert-Butyl alcohol, tert-butyl hydroperoxide.
Reduction: 1-tert-butyl-4-cyclopropoxybenzene.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-tert-butyl-4-cyclopropoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition due to its unique structure.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-tert-butyl-4-cyclopropoxybenzene largely depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. The tert-butyl and cyclopropoxy groups can influence the reactivity and stability of the compound through steric and electronic effects.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-4-tert-butylbenzene: Lacks the cyclopropoxy group, making it less sterically hindered.
2-Bromo-4-tert-butylaniline: Contains an amino group instead of a cyclopropoxy group, leading to different reactivity and applications.
2-Bromo-1-tert-butyl-4-methoxybenzene: Features a methoxy group instead of a cyclopropoxy group, affecting its electronic properties.
Uniqueness: 2-Bromo-1-tert-butyl-4-cyclopropoxybenzene is unique due to the presence of both the tert-butyl and cyclopropoxy groups, which confer distinct steric and electronic characteristics. These features make it a valuable compound for specific synthetic applications and research studies.
Eigenschaften
Molekularformel |
C13H17BrO |
|---|---|
Molekulargewicht |
269.18 g/mol |
IUPAC-Name |
2-bromo-1-tert-butyl-4-cyclopropyloxybenzene |
InChI |
InChI=1S/C13H17BrO/c1-13(2,3)11-7-6-10(8-12(11)14)15-9-4-5-9/h6-9H,4-5H2,1-3H3 |
InChI-Schlüssel |
SVEZCCSJRKLTHL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(C=C(C=C1)OC2CC2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


